4-Ethylcatechol (4-EC) is a volatile phenolic compound belonging to the catechol family. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It is characterized by a benzene ring with two hydroxyl groups in the ortho position and an ethyl group at the 4th position. []
Sources:* Microbial metabolism: 4-EC is produced by certain microorganisms, primarily bacteria and yeast. [, , , , , , , , ] For instance, Dekkera/Brettanomyces yeasts are known to produce 4-EC in alcoholic beverages like wine and cider, contributing to undesirable "animal" or "medicinal" off-flavors. [, ] Some lactic acid bacteria, including Lactobacillus plantarum and Lactobacillus collinoides, can also generate 4-EC from precursors like hydroxycinnamic acids. [, ]* Thermal degradation: 4-EC can be formed through the thermal breakdown of certain compounds during processes like coffee roasting. [, , , ] For example, 4-EC is produced from the caffeic acid moiety of molecules like caffeoylquinic acids. []* Natural occurrence: 4-EC has been found in wood smoke, which was traditionally used for food preservation. [] It has also been identified in plants like Glechoma longituba. []
Role in scientific research:4-EC is studied for various reasons:* Food science: Its role in off-flavor development in beverages, analysis of its formation pathways and potential mitigation strategies. [, , , , , , ]* Microbiology: Understanding the microbial metabolism of 4-EC and identifying the enzymes involved in its production. [, , , , , ]* Biochemistry: Exploring its potential antioxidant and radical scavenging activities, which contribute to its role in cell defense against oxidative stress. [, , , ]* Environmental science: Assessing the biodegradation of alkylphenols, including 4-EC, by bacteria like Rhodococcus. []* Analytical chemistry: Developing and refining analytical methods for detection and quantification of 4-EC in various matrices. [, , , , , , ]
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